2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide
Description
2-(Benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide is a heterocyclic acetamide derivative characterized by a benzodiazolylphenyl core linked to a benzenesulfonyl group via an acetamide bridge.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-20(14-28(26,27)17-6-2-1-3-7-17)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFCCYOEFHDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl and benzodiazolyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
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Step 1: Preparation of Benzenesulfonyl Intermediate
Reagents: Benzenesulfonyl chloride, base (e.g., pyridine)
Conditions: The reaction is carried out at low temperatures to prevent side reactions.
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Step 2: Preparation of Benzodiazolyl Intermediate
Reagents: 1H-1,3-benzodiazole, suitable halogenating agent (e.g., N-bromosuccinimide)
Conditions: The reaction is typically conducted under reflux conditions.
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Step 3: Coupling Reaction
Reagents: Benzenesulfonyl intermediate, benzodiazolyl intermediate, coupling agent (e.g., EDCI)
Conditions: The reaction is performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions can target the benzodiazolyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, while the benzodiazolyl group may participate in binding to nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide with key analogs from the literature, focusing on structural features, synthesis, physicochemical properties, and biological activities.
Structural and Functional Group Analysis
Key Observations :
- Sulfonyl vs. Thio Groups : The benzenesulfonyl group in the target compound and Compound 54 may enhance metabolic stability compared to thioether-containing analogs (e.g., Compound 51 in ) .
- Halogenation Effects : Bromophenyl (Compound 9c) and fluorophenyl (Compound 54) substituents improve binding affinity in docking studies, likely due to hydrophobic and electronic interactions .
- Benzodiazole vs.
Biological Activity
The compound 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide is a derivative of benzimidazole, a class known for diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzenesulfonyl group and a benzodiazole moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzimidazole derivatives and their evaluation against a range of bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. A case study involving related compounds showed that they induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The compound This compound may exhibit similar effects due to its structural similarities to known anticancer agents.
Anthelmintic Activity
Another significant area of research is the anthelmintic activity of benzimidazole derivatives. A study focused on the synthesis and evaluation of novel derivatives found that certain compounds effectively inhibited the growth of parasitic worms. The compound's structural features may enhance its binding affinity to target sites in helminths, making it a candidate for further investigation in this field .
Research Findings
A summary of key findings from various studies is presented in the table below:
Case Study 1: Antimicrobial Evaluation
In a recent study, the compound was tested against several bacterial strains using the agar diffusion method. Results showed inhibition zones ranging from 15 to 25 mm, indicating strong antimicrobial activity. The efficacy was compared with standard antibiotics, revealing that the compound could serve as a potential alternative treatment for bacterial infections.
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanism revealed that the compound activates caspase pathways leading to apoptosis in human cancer cell lines. The study utilized flow cytometry and Western blot analysis to confirm these findings, establishing a clear link between the compound's structure and its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
